molecular formula C18H18N2O2 B2972111 3,5-dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide CAS No. 921838-03-1

3,5-dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Cat. No.: B2972111
CAS No.: 921838-03-1
M. Wt: 294.354
InChI Key: LBDIDXAGLPTNSX-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzamide moiety attached to an indole ring, which is further substituted with methyl groups.

Preparation Methods

The synthesis of 3,5-dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The specific reaction conditions and reagents used can vary, but methanesulfonic acid in methanol under reflux is a typical setup . Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

3,5-dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3,5-dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indomethacin: A nonsteroidal anti-inflammatory drug.

    Tryptophan: An essential amino acid and precursor to serotonin. The uniqueness of this compound lies in its specific substitution pattern and potential therapeutic applications.

Properties

IUPAC Name

3,5-dimethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-11-6-12(2)8-14(7-11)18(22)19-15-4-5-16-13(9-15)10-17(21)20(16)3/h4-9H,10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDIDXAGLPTNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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